molecular formula C₁₈H₂₄N₆O₄ B030297 2-Hexynyl-NECA CAS No. 141018-30-6

2-Hexynyl-NECA

Cat. No. B030297
M. Wt: 388.4 g/mol
InChI Key: FDEACFAXFCKCHZ-MOROJQBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Hexynyl-NECA involves the introduction of a hexynyl group into the NECA structure. The method typically involves the alkylation of adenosine derivatives with 2-hexynyl halides in the presence of a base. This process results in the formation of 2-alkynyl derivatives of NECA, including 2-hexynyl-NECA, which have shown enhanced potency and selectivity for A2 adenosine receptors compared to NECA itself (Cristalli et al., 1994).

Scientific Research Applications

  • Platelet Aggregation Inhibition :

    • 2HE-NECA effectively inhibits platelet aggregation, with its potency linked to its affinity for A2 receptors. This finding is significant for potential applications in thrombotic diseases (Dionisotti et al., 1992).
    • It exhibits potent vasodilation properties and prevents platelet aggregation in ischemic reperfusion, suggesting its use in treating cardiovascular diseases (Monopoli et al., 1994).
  • Blood Pressure Regulation :

    • In spontaneously hypertensive rats, adenosine agonists like CCPA and 2HE-NECA showed significant reduction in diastolic pressure, indicating potential for treating hypertension (Casati et al., 1995).
  • Enhancing Anti-Platelet Therapy :

    • 2HE-NECA enhances the antithrombotic properties of cangrelor and prasugrel, potentially improving dual anti-platelet therapy by decreasing fibrinogen content in thrombi (Polak et al., 2021).
  • Development of Selective Agonists for Therapeutic Applications :

    • New compounds, including 2HE-NECA, show potential as selective A2 adenosine receptor agonists with potent inhibitory activity on platelet aggregation. This could benefit patients with thrombotic diseases (Cristalli et al., 1994).
  • Drug Discovery and Pharmacological Research :

    • Research on adenosine receptor agonists like 2HE-NECA contributes to the development of new treatments for various diseases, with particular focus on high-affinity agonists at human A3 adenosine receptors (Klotz et al., 1999).
  • Antiplatelet Activity and A2 Receptor Selectivity :

    • Selective A2 adenosine receptor agonists, including 2HE-NECA, have been shown to effectively inhibit platelet aggregation, highlighting their potential in treating thrombotic diseases (Cristalli et al., 1995).

Future Directions

Adenosine receptors are considered to be a new target for anti-platelet therapy . The antithrombotic activity of 2-Hexynyl-NECA, an adenosine receptor agonist, has been demonstrated in vivo . Future research may focus on the potential of 2-Hexynyl-NECA and other adenosine receptor agonists in anti-platelet therapy .

properties

IUPAC Name

(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)/t12-,13+,14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEACFAXFCKCHZ-MOROJQBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)NCC)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401276119
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexynyl-NECA

CAS RN

141018-30-6
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141018-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexynyladenosine-5'-N-ethylcarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141018306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexynyl-5′-N-ethylcarboxamidoadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401276119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexynyl-NECA
Reactant of Route 2
2-Hexynyl-NECA
Reactant of Route 3
Reactant of Route 3
2-Hexynyl-NECA
Reactant of Route 4
2-Hexynyl-NECA
Reactant of Route 5
2-Hexynyl-NECA
Reactant of Route 6
Reactant of Route 6
2-Hexynyl-NECA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.